Blumenol C glucoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Byzantionoside B is a natural product found in Wahlenbergia marginata, Breynia rostrata, and other organisms with data available.

科学的研究の応用

Identification and Structural Elucidation : Byzantionoside B was first isolated from the aerial parts of Stachys byzantina, and its structure was elucidated using spectroscopic methods (Takeda et al., 1997). Later, the absolute stereochemistry of byzantionoside B was revised to (6R,9R)-9-hydroxymegastigman-4-en-3-one 9-O-beta-D-glucopyranoside (Matsunami et al., 2010).

Potential Inhibitory Effects on Tyrosine Protein Kinases : Research on byzantionoside B isolated from Metaplexis japonica showed potential inhibitory effects on tyrosine protein kinases, suggesting its relevance in medicinal chemistry (Wang et al., 2020).

Anti-inflammatory Properties : A study identified byzantionoside B among compounds isolated from the leaves of Antidesma bunius, demonstrating strong inhibitory effects on nitric oxide production in stimulated cells, indicating its potential anti-inflammatory properties (Trang et al., 2016).

Occurrence in Various Plant Species : Byzantionoside B has been found in multiple plant species, including Piper elongatum and Antidesma bunius, underscoring its widespread occurrence in nature (Masuoka et al., 2002); (Trang et al., 2016).

Stimulation of Osteogenic Activity : In a study on Uraria crinita, byzantionoside B was one of the compounds found to stimulate bone formation and regeneration, suggesting its potential application in osteopathic medicine (Mao et al., 2014).

Presence in Other Medicinal Plant Extracts : Byzantionoside B was also identified in extracts from Casearia sylvestris leaves, further highlighting its presence in diverse medicinal plants (Wang et al., 2009).

作用機序

Mode of Action

It’s known that the compound has been revised as (6r,9s)- and (6r,9r)- 9-hydroxymegastigman-4-en-3-one 9-o-b-d-glucopyranosides .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Blumenol C glucoside is currently limited

Result of Action

Byzantionoside B has been reported to have anti-inflammatory and antibacterial effects, suggesting potential therapeutic applications in treating inflammatory and infectious diseases . .

Safety and Hazards

Safety measures for handling Byzantionoside B include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

生化学分析

Biochemical Properties

Byzantionoside B plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, Byzantionoside B has been shown to increase alkaline phosphatase activity in human osteoblast cells, which is crucial for bone mineralization . Additionally, it interacts with calcium ions, enhancing the calcium content in the mineralized matrix . These interactions highlight the compound’s potential in promoting bone health and treating osteoporosis.

Cellular Effects

Byzantionoside B exerts notable effects on various cell types and cellular processes. In human osteoblast cells, it promotes differentiation and mineralization by increasing alkaline phosphatase activity and calcium content . This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to regulate the differentiation and mineralization processes in osteoblasts, which are essential for bone formation and maintenance .

Molecular Mechanism

The molecular mechanism of Byzantionoside B involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme activation or inhibition. For instance, Byzantionoside B activates alkaline phosphatase, an enzyme critical for bone mineralization . Additionally, it influences gene expression by modulating the activity of transcription factors involved in osteoblast differentiation and mineralization . These molecular interactions underscore the compound’s potential therapeutic applications in bone health.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Byzantionoside B have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that Byzantionoside B remains relatively stable under controlled conditions, maintaining its biochemical activity over extended periods Long-term studies have indicated that Byzantionoside B continues to promote osteoblast differentiation and mineralization, suggesting sustained therapeutic benefits .

Dosage Effects in Animal Models

The effects of Byzantionoside B vary with different dosages in animal models. At lower doses, the compound has been shown to enhance bone mineralization and improve bone density without adverse effects . At higher doses, Byzantionoside B may exhibit toxic or adverse effects, including potential disruptions in calcium homeostasis and enzyme activity . These findings highlight the importance of determining optimal dosages for therapeutic applications to maximize benefits while minimizing risks.

Metabolic Pathways

Byzantionoside B is involved in several metabolic pathways, interacting with various enzymes and cofactors. It undergoes enzymatic hydrolysis to produce its aglycone form, which retains biological activity . The compound also influences metabolic flux and metabolite levels, particularly in pathways related to bone mineralization and calcium homeostasis . Understanding these metabolic pathways is crucial for elucidating the compound’s therapeutic potential and optimizing its use in clinical settings.

Transport and Distribution

The transport and distribution of Byzantionoside B within cells and tissues involve specific transporters and binding proteins. The compound is efficiently transported across cell membranes, facilitated by glucose transporters due to its glucoside structure . Once inside the cells, Byzantionoside B is distributed to various cellular compartments, including the cytoplasm and nucleus, where it exerts its biochemical effects . Its efficient transport and distribution are essential for its therapeutic efficacy.

Subcellular Localization

Byzantionoside B exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the cytoplasm and nucleus of osteoblast cells, where it interacts with enzymes and transcription factors involved in bone mineralization . This subcellular localization is directed by targeting signals and post-translational modifications that guide Byzantionoside B to specific cellular compartments . Understanding its subcellular localization is vital for elucidating its mechanism of action and optimizing its therapeutic applications.

特性

IUPAC Name |

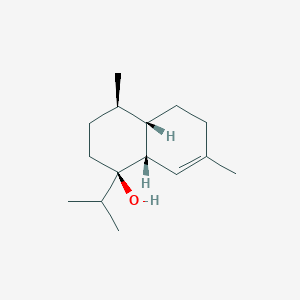

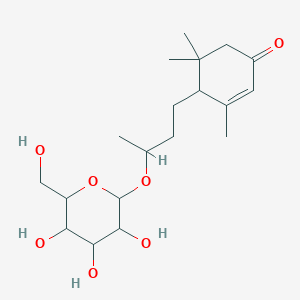

3,5,5-trimethyl-4-[3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]cyclohex-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32O7/c1-10-7-12(21)8-19(3,4)13(10)6-5-11(2)25-18-17(24)16(23)15(22)14(9-20)26-18/h7,11,13-18,20,22-24H,5-6,8-9H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYLNHNDMNOPWAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)CC(C1CCC(C)OC2C(C(C(C(O2)CO)O)O)O)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62512-23-6 |

Source

|

| Record name | Blumenol C glucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040668 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。